molecular formula C16H19NO3 B14645124 1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran CAS No. 52073-77-5

1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran

Cat. No.: B14645124
CAS No.: 52073-77-5
M. Wt: 273.33 g/mol
InChI Key: CRCWXIFFNOHZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran typically involves multicomponent reactions (MCRs). These reactions are favored due to their high efficiency, atom economy, and environmentally friendly conditions. One common approach involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Industrial Production Methods: Industrial production of this compound may involve scalable one-pot synthesis methods. These methods are designed to be solvent-free and utilize catalysts like BF3.OEt2 to facilitate the reaction. The process is efficient and can be conducted under mild conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-substituted derivatives, while reduction may produce amine-substituted derivatives.

Scientific Research Applications

1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran is unique due to its fused indene and pyran ring system, which imparts distinct chemical and physical properties.

Properties

CAS No.

52073-77-5

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

1-methyl-1-(3-nitropropyl)-4,9-dihydro-3H-indeno[2,1-c]pyran

InChI

InChI=1S/C16H19NO3/c1-16(8-4-9-17(18)19)15-11-12-5-2-3-6-13(12)14(15)7-10-20-16/h2-3,5-6H,4,7-11H2,1H3

InChI Key

CRCWXIFFNOHZGO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCC[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.